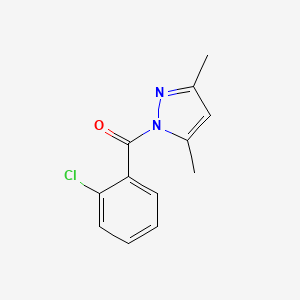

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARJJCVPPPWSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321707 | |

| Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

101771-62-4 | |

| Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the acylation of 3,5-dimethylpyrazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-dimethylpyrazole+2-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is typically conducted under reflux conditions to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.

- Oxidation reactions produce pyrazole N-oxides.

- Reduction reactions result in alcohol derivatives of the original compound.

Scientific Research Applications

1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative with a chlorobenzoyl group at the 1 position and methyl groups at the 3 and 5 positions of the pyrazole ring. It has a molecular formula of and a molecular weight of approximately 235.67 g/mol. Pyrazole derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Potential Applications

This compound and related compounds have potential applications in pharmaceuticals, coordination chemistry, and other fields.

Pharmaceutical Applications

- Antimicrobial Properties Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

- Anti-inflammatory and Anticancer Activities Studies suggest that compounds with similar structures may possess anti-inflammatory and anticancer activities, making them potential candidates for drug development .

- Enzyme Interactions Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular signaling processes. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Other Potential Applications

- Coordination Chemistry Acyl/aroyl thioureas, related to this compound, have been studied for applications such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction.

Structural Activity

The biological activity of this compound is attributed to the presence of both electrophilic and nucleophilic sites within its structure. The chlorobenzoyl group can undergo nucleophilic substitution reactions, while the pyrazole ring can participate in electrophilic aromatic substitutions. The compound may also engage in cycloaddition reactions due to the double bonds in its structure.

Pyrazole Derivatives as Therapeutics

Other pyrazole derivatives have demonstrated potential as cancer therapeutics :

- N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines .

- 5-phenyl-1H-pyrazole analogs encompassing a niacinamide ring reflected potential cytotoxicity .

- 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to be potent inhibitors of the A549 cell line and induced apoptosis .

Related Pyrazole Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzoyl)-3-methyl-1H-pyrazole | Contains a chlorobenzoyl group | Exhibits strong antibacterial activity |

| 4-Methyl-1H-pyrazole | Lacks substituents at positions 1 and 5 | Known for its role as an intermediate in synthesis |

| 3-Acetyl-5-methyl-1H-pyrazole | Acetyl group at position 3 | Demonstrates anti-inflammatory properties |

| 1-(2-Nitrobenzoyl)-3,5-dimethyl-1H-pyrazole | Contains a nitro group | Exhibits enhanced cytotoxicity against cancer cells |

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with various biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole and related pyrazole derivatives:

Physicochemical Properties

- Lipophilicity : The 2-chlorobenzoyl group increases lipophilicity (logP ~3.5), making the compound more membrane-permeable than sulfonyl or ester derivatives .

- Thermal Stability : Sulfonyl-containing derivatives () exhibit higher thermal stability (decomposition >250°C) due to strong S=O bonds, whereas the target compound may decompose at lower temperatures (~200°C).

- Solubility : The propoxy group in enhances aqueous solubility compared to the hydrophobic cycloheptyl or chlorobenzoyl groups.

Biological Activity

1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions and yields can vary based on the specific methodology employed.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting potential for further development as antimicrobial agents .

2. Anti-inflammatory Properties

Anti-inflammatory activity has been observed in several pyrazole derivatives. For instance, compounds exhibiting similar structural features have been tested in vivo against carrageenan-induced edema models, showing results comparable to indomethacin, a well-known anti-inflammatory drug. This suggests that this compound may also possess anti-inflammatory effects .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. A related compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be in the micromolar range, indicating potent anticancer activity .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Study on Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative showed over 98% inhibition at low concentrations compared to standard treatments like rifampicin .

- Evaluation of Antiviral Properties : In vitro studies have shown that certain pyrazole derivatives exhibit antiviral activity against herpes simplex virus type 1 (HSV-1). The mechanism appears to involve inhibition of viral replication .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of pyrazole compounds to enhance their biological efficacy. Key findings include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzoyl chloride intermediate via chlorination of 2-chlorobenzoic acid using thionyl chloride .

- Step 2 : Coupling the benzoyl chloride with 3,5-dimethylpyrazole under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 benzoyl chloride:pyrazole) are critical to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- NMR : - and -NMR confirm regiochemistry (e.g., methyl groups at 3,5-positions; chlorobenzoyl integration) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond at ~1.21 Å, pyrazole ring planarity) and validates molecular packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 263.07) .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

- Answer :

- Enzyme inhibition : Kinase or protease assays (IC values) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC comparisons to cisplatin .

- Antimicrobial activity : Disk diffusion or microdilution methods against E. coli and S. aureus .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?

- Answer :

- Data normalization : Compare results using standardized protocols (e.g., fixed cell lines, solvent controls) .

- Structure-activity relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on benzoyl) and correlate with activity trends .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) or molecular docking to identify binding affinities (e.g., kinase ATP pockets) .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

- Answer :

- Directed metallation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to selectively deprotonate the 4-position of pyrazole before benzoylation .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

- Catalytic control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions without disrupting methyl groups .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Answer :

- Accelerated stability studies : Store in DMSO (10 mM) at –20°C vs. solid state (desiccated, 4°C) and monitor degradation via HPLC over 6 months .

- Degradation pathways : Hydrolysis of the benzoyl group in aqueous buffers (pH >7) or photodegradation under UV light .

- Stabilizers : Add antioxidants (e.g., BHT) or use amber vials to mitigate light-induced decomposition .

Methodological Considerations

- Synthetic Challenges : Competing acylation at pyrazole’s N-1 vs. O-acylation (if hydroxyl groups are present) requires strict anhydrous conditions .

- Data Reproducibility : Report solvent purity (HPLC-grade), reaction atmosphere (N/Ar), and spectrometer calibration details .

- Ethical Compliance : Adhere to OECD guidelines for biological testing (e.g., GLPs for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.